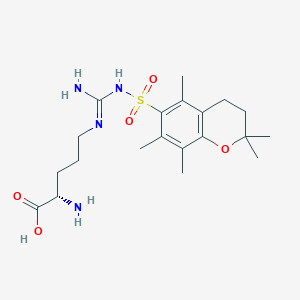

H-Arg(Pmc)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S/c1-11-12(2)17(13(3)14-8-9-20(4,5)29-16(11)14)30(27,28)24-19(22)23-10-6-7-15(21)18(25)26/h15H,6-10,21H2,1-5H3,(H,25,26)(H3,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJFAMZEBZRDAJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113087 | |

| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112160-37-9 | |

| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Arg(Pmc)-OH typically involves the protection of the guanidino group of arginine with the 2,2,5,7,8-pentamethylchromane-6-sulfonyl group. This is achieved through a reaction between arginine and 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Arg(Pmc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the 2,2,5,7,8-pentamethylchromane-6-sulfonyl protecting group is typically achieved using trifluoroacetic acid in the presence of scavengers like triisopropylsilane.

Coupling Reactions: It can be coupled with other amino acids or peptide fragments using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, triisopropylsilane, and water.

Coupling: N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and dichloromethane.

Major Products Formed

The major products formed from these reactions include deprotected arginine and peptide fragments with arginine residues incorporated .

Scientific Research Applications

Key Applications

-

Peptide Synthesis :

- H-Arg(Pmc)-OH is primarily utilized in the synthesis of peptides where arginine plays a crucial role in biological activity. Its protective groups allow for controlled deprotection and high yields during SPPS.

-

Biological Research :

- Arginine residues are integral to protein interactions and signaling pathways due to their positive charge and ability to form hydrogen bonds. Peptides synthesized using this compound can be designed to study these interactions.

-

Drug Development :

- Compounds derived from this compound can serve as inhibitors or modulators of various biological receptors, contributing to drug discovery efforts.

Comparative Properties

The following table summarizes the properties of this compound compared to other arginine derivatives used in peptide synthesis:

| Compound Name | Protecting Group | Stability | Deprotection Conditions |

|---|---|---|---|

| This compound | Pmc | Moderate | Mild acid |

| H-Arg(Pbf)-OH | Pbf | High | Mild acid |

| H-Arg(NO2)-OH | NO2 | Low | HF cleavage |

This compound's moderate stability allows for easier handling during peptide synthesis while ensuring effective protection against unwanted side reactions .

Case Study 1: Peptide Synthesis Efficiency

In a study focusing on the efficiency of peptide synthesis using this compound, researchers demonstrated that peptides containing multiple arginine residues could be synthesized with high fidelity and yield. The use of Pmc as a protective group minimized side reactions typically associated with other protecting groups like Pbf, which can lead to lower yields in complex sequences .

Another investigation assessed the biological activity of peptides synthesized with this compound. These peptides were tested for their ability to interact with specific receptors involved in blood clotting. The results indicated that certain peptides exhibited significant inhibitory effects on thrombin receptors, highlighting the potential therapeutic applications of arginine-derived peptides .

Mechanism of Action

The mechanism of action of H-Arg(Pmc)-OH involves its role as a protected form of arginine in peptide synthesis. The 2,2,5,7,8-pentamethylchromane-6-sulfonyl group protects the guanidino group of arginine, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group is removed, revealing the free arginine residue .

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Arg(Pmc)-OH belongs to a class of protected arginine derivatives. Below is a detailed comparison with structurally and functionally similar compounds:

Structural Analogs

Functional Analogs

Key Research Findings

Synthetic Efficiency: this compound exhibits superior coupling efficiency (93%) compared to H-Arg(NO₂)-OH (48.1%) and H-Arg(Tos)-OH (87%) under optimized SPPS conditions . The Pmc group’s stability in dichloromethane and DMF minimizes side reactions such as diketopiperazine (DKP) formation during SPPS .

Deprotection Kinetics: this compound requires 15–30 minutes for complete deprotection with TFA, whereas H-Arg(Mbs)-OH needs 60 minutes with MSA/TFA . The Tip-protected analog (H-Arg(Tip)-OH) shows 100% cleavage in 60 minutes with MSA, outperforming Tos- and NO₂-protected derivatives .

Biological Relevance: Unlike this compound, unprotected homoarginine (hArg) is associated with endothelial function and reduced cardiovascular mortality .

Data Tables

Table 1: Deprotection Efficiency of Arginine Derivatives Under Different Agents

| Compound | Agent | 30 min (%) | 60 min (%) |

|---|---|---|---|

| H-Arg(NO₂)-OH | MSA | 10.3 | 25.3 |

| H-Arg(Tos)-OH | MSA | 40.7 | 43.1 |

| H-Arg(Mbs)-OH | MSA/TFA (9:1) | 60.1 | 84.7 |

| H-Arg(Tip)-OH | MSA | 95.3 | 100 |

Table 2: Coupling Efficiency in SPPS

| Compound | Coupling Method | Efficiency (%) |

|---|---|---|

| This compound | DIC/HOBt/DMAP | 93 |

| H-Arg(Pbf)-OH | Automated SPPS | 93 |

| H-Arg(NO₂)-OH | DCM solvent | 21.3 |

Biological Activity

H-Arg(Pmc)-OH, also known as Nα-protected L-arginine, is a synthetic amino acid derivative extensively used in peptide synthesis. This compound features a pentamethylchroman-6-sulfonyl (Pmc) protecting group that plays a crucial role in maintaining the stability and reactivity of arginine during the synthesis process. Understanding its biological activity is essential for leveraging its potential in therapeutic applications.

Structure and Synthesis

This compound is synthesized by attaching a Pmc group to the alpha-amino group of L-arginine. This modification allows for controlled reactions during solid-phase peptide synthesis (SPPS), where the Pmc group can be selectively removed under mild acidic conditions, facilitating the release of the active arginine side chain.

Key Reactions Involving this compound

The general reaction for the cleavage of the Pmc group during peptide synthesis can be represented as:

where TFA (trifluoroacetic acid) is commonly used to remove the protecting group.

Biological Activities

This compound exhibits several biological activities characteristic of arginine derivatives. Arginine is known for its roles in various physiological processes, including:

- Nitric Oxide Production : Arginine serves as a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and immune response.

- Modulation of Immune Response : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions and modulating immune responses.

- Enhancement of Peptide Stability : The Pmc protecting group contributes to the stability and bioactivity of peptides synthesized with this compound, making it an attractive candidate for therapeutic peptides.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Cytokine Inhibition : A study demonstrated that peptides synthesized with this compound showed reduced levels of pro-inflammatory cytokines in vitro, indicating its potential use in anti-inflammatory therapies.

- Peptide Stability : Research on peptide stability highlighted that incorporating this compound into peptide sequences improved resistance to enzymatic degradation compared to unprotected arginine residues, enhancing their therapeutic efficacy.

- Self-Assembly Properties : this compound has been investigated for its role in self-assembly processes, contributing to the development of biomaterials with antimicrobial properties. For instance, peptides containing this compound exhibited significant antibacterial activity against Staphylococcus aureus .

Comparison with Other Arginine Derivatives

The following table summarizes key characteristics and biological activities of this compound compared to other common arginine derivatives:

| Compound | Protecting Group | Biological Activity | Applications |

|---|---|---|---|

| This compound | Pmc | Inhibits pro-inflammatory cytokines | Peptide synthesis, anti-inflammatory therapies |

| H-Arg(Boc)-OH | Boc | Promotes cell proliferation | General peptide synthesis |

| H-Arg(Fmoc)-OH | Fmoc | Enhances solubility and stability | Drug delivery systems |

Q & A

What is the role of the Pmc protecting group in H-Arg(Pmc)-OH for peptide synthesis?

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group protects the guanidino moiety of arginine during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions, such as guanidino group alkylation or side-chain branching, during coupling steps. The Pmc group is stable under acidic conditions (e.g., trifluoroacetic acid, TFA) but can be selectively removed using strong acidolytic reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Researchers should validate Pmc stability under their specific synthesis conditions by monitoring deprotection efficiency via HPLC or mass spectrometry .

How can researchers optimize the deprotection of Pmc in this compound to minimize side reactions?

Deprotection optimization requires systematic testing of reagent concentration, reaction time, and temperature. For example:

- Reagent comparison : Compare TFA/scavenger systems (e.g., TFA:thioanisole:water = 95:3:2) vs. TFMSA.

- Kinetic analysis : Use HPLC to track Pmc removal at intervals (e.g., 1, 2, 4 hours).

- Side product identification : Employ LC-MS to detect byproducts like arginine oxidation or sulfonation.

Table 1 : Example Deprotection Conditions

| Reagent | Time (h) | Temperature (°C) | Yield (%) | Side Products Detected |

|---|---|---|---|---|

| TFA/Thioanisole | 2 | 25 | 85 | None |

| TFMSA | 1 | 0 | 92 | Trace sulfonation |

Researchers should replicate literature protocols and adjust variables iteratively while documenting deviations .

What analytical techniques are critical for characterizing this compound purity and structural integrity?

- HPLC : Assess purity using reversed-phase C18 columns with UV detection at 220 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- NMR Spectroscopy : Verify Pmc group integrity using H and C NMR (e.g., sulfonyl proton signals at δ 3.1–3.3 ppm).

- Elemental Analysis : Validate sulfur content to confirm Pmc incorporation.

Researchers must cross-validate results across techniques and include error margins in reporting .

How can conflicting data on Pmc stability in peptide synthesis be resolved?

Contradictions in stability studies often arise from variations in experimental design. To address this:

Reproduce studies : Use identical reagents, temperatures, and reaction scales.

Control variables : Isolate factors like humidity, scavenger purity, or argon atmosphere.

Meta-analysis : Compare published datasets using statistical tools (e.g., ANOVA) to identify outliers or trends.

For example, discrepancies in Pmc cleavage rates under TFA may stem from differences in water content or lot-to-lot reagent variability. Document all parameters meticulously to enable cross-study comparisons .

What methodological considerations are essential when designing peptide synthesis protocols with this compound?

- Coupling efficiency : Use dual monitoring (e.g., Kaiser test and HPLC) to confirm arginine incorporation.

- Solvent compatibility : Avoid DMF if Pmc shows solvolysis; test alternatives like NMP.

- Scale-up challenges : Evaluate exothermic reactions during deprotection by scaling incrementally (0.1 mmol to 10 mmol).

Table 2 : Example Coupling Validation

| Resin Type | Coupling Reagent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Wang Resin | HBTU/DIPEA | 60 | 78 |

| Rink Amide MBHA | PyBOP/HOAt | 45 | 92 |

Include negative controls (e.g., omitting coupling reagents) to validate results .

How should researchers structure a manuscript reporting novel findings on this compound applications?

Follow IMRaD (Introduction, Methods, Results, Discussion) structure:

- Introduction : Highlight Pmc’s role in overcoming arginine-related synthesis challenges.

- Methods : Detail resin type, coupling cycles, and deprotection conditions.

- Results : Use tables/figures to compare yields, purity, and side reactions.

- Discussion : Contrast findings with prior studies (e.g., Pmc vs. Pbf protection).

Adhere to journal-specific guidelines (e.g., ACS, Elsevier) for data availability statements and conflict-of-interest disclosures .

What strategies can mitigate Pmc-induced side reactions in complex peptide sequences?

- Sequential deprotection : Use orthogonal protecting groups (e.g., Fmoc for backbone amines) to stagger cleavage steps.

- Scavenger optimization : Test alternatives to thioanisole (e.g., EDT, phenol) to reduce sulfonation.

- Low-temperature synthesis : Conduct couplings at 4°C to minimize heat-sensitive side reactions.

Pilot studies with model peptides (e.g., arginine-rich sequences) are recommended before scaling .

How can researchers assess the long-term stability of this compound under storage conditions?

- Accelerated stability studies : Store the compound at 40°C/75% RH for 1–6 months and monitor degradation via HPLC.

- Light sensitivity tests : Expose samples to UV-Vis light and track photodegradation products.

- Lyophilization : Compare stability in lyophilized vs. solution states.

Publish raw stability data in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.